PTP1B Inhibitory Activity of N‑Allyl vs. N‑Unsubstituted Benzamide Analogs in a Shared Enzymatic Assay
In a systematic SAR study of aryl phenylthiazolyl phenylcarboxamides, the N‑allyl substituted derivative (corresponding to 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide) exhibited PTP1B inhibitory activity with an IC₅₀ of 4.2 µM, while the directly comparable N‑unsubstituted benzamide analog (compound 2, lacking the allyl group) showed an IC₅₀ of 12.8 µM under identical assay conditions [1]. This represents a 3.0‑fold improvement in potency attributable specifically to the N‑allyl moiety.
| Evidence Dimension | PTP1B enzyme inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | 4.2 µM (N‑allyl benzamide; compound 38 in original study) |
| Comparator Or Baseline | 12.8 µM (N‑unsubstituted benzamide analog; compound 2) |
| Quantified Difference | 3.0‑fold greater potency (lower IC₅₀) |
| Conditions | Recombinant human PTP1B enzyme; p‑nitrophenyl phosphate (pNPP) substrate; 37 °C; 30 min incubation; absorbance read at 405 nm [1] |
Why This Matters
This direct potency comparison demonstrates that the N‑allyl substituent is not inert—it contributes a measurable 3‑fold gain in target engagement, meaning procurement of any PTP1B tool compound requires explicit verification of the N‑allyl moiety to achieve published potency benchmarks.
- [1] Kumar, S., et al. Synthesis, SAR and Docking Studies of Substituted Aryl phenylthiazolyl phenylcarboxamide as potential Protein Tyrosine Phosphatase 1B Inhibitors. bioRxiv, 2018, Table 1 (compound 38 vs. compound 2). https://www.biorxiv.org/content/10.1101/473371v2 View Source
